molecular formula C8H3ClF3N B145041 2-Chloro-6-(trifluoromethyl)benzonitrile CAS No. 129604-28-0

2-Chloro-6-(trifluoromethyl)benzonitrile

Cat. No.: B145041
CAS No.: 129604-28-0
M. Wt: 205.56 g/mol
InChI Key: DFPYRBFQHBGIKI-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3ClF3N. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzonitrile core, which imparts unique chemical properties to the molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(trifluoromethyl)benzonitrile typically involves the Sandmeyer reaction. This reaction starts with 2-chloro-5-trifluoromethylaniline, which is then reacted with copper cyanide or sodium cyanide to introduce the nitrile group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and consistent quality. The compound is then purified through crystallization or distillation techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry

2-Chloro-6-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

  • Substitution Reactions: The chloro group can be replaced with other nucleophiles.
  • Oxidation and Reduction Reactions: These can yield different derivatives depending on the reagents used.

Table 1: Common Reactions Involving this compound

Reaction TypeCommon ReagentsProducts
SubstitutionNaOH, KOHVarious substituted benzonitriles
OxidationKMnO4, CrO3Functionalized derivatives
ReductionH₂ (Pd/C catalyst)Reduced forms

Biology

Research indicates that this compound exhibits potential biological activities , making it a candidate for studying interactions with biomolecules. Its ability to penetrate biological membranes suggests possible applications in pharmacology.

Medicine

The compound is under investigation for its role as a pharmaceutical intermediate . Studies are exploring its efficacy and safety in drug formulations, particularly those targeting specific biological pathways influenced by trifluoromethylated compounds .

Industry

In industrial applications, this compound is utilized in the production of:

  • Agrochemicals: Its properties make it suitable for developing pesticides and herbicides.
  • Dyes: The compound's stability and reactivity lend themselves well to dye synthesis.
  • Other Chemicals: It is also involved in the production of various fluorinated compounds used across different sectors .

Case Study 1: Synthesis of Fluorinated Benzamides

A study highlighted the synthesis of 2-trifluoromethyl benzamide from this compound using a simplified method that avoids hazardous reagents. The process achieved over 67% yield with high purity, demonstrating the compound's utility in creating biologically active molecules .

Another research project investigated the interaction of this compound with various enzymes. The results indicated significant inhibition of certain pathways, suggesting potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-(trifluoromethyl)benzonitrile is unique due to the specific positioning of the chloro and trifluoromethyl groups, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .

Biological Activity

2-Chloro-6-(trifluoromethyl)benzonitrile is an aromatic organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

  • Molecular Formula : C₈H₃ClF₃N
  • Molecular Weight : Approximately 205.56 g/mol
  • Melting Point : 68-70 °C
  • Boiling Point : 250-252 °C

The compound features a chloro group and a trifluoromethyl group, which influence its reactivity and interactions with biological systems. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, making it a valuable component in drug design.

Mode of Action

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances the compound's reactivity towards various biomolecules. This group can influence the binding affinity to target proteins and enzymes, potentially leading to significant pharmacological effects.

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is capable of crossing the blood-brain barrier. This property suggests potential applications in treating central nervous system disorders.

Antiviral Activity

Recent studies have highlighted that compounds with similar structural features exhibit antiviral properties. For instance, derivatives containing the trifluoromethyl group have shown effectiveness against various viruses by inhibiting viral replication mechanisms . Although specific data on this compound's antiviral activity is limited, its structural analogs suggest potential efficacy.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their role as inhibitors of branched-chain amino acid transaminases (BCAT), which are crucial for amino acid metabolism .

Case Studies and Research Findings

A number of studies have explored the biological implications of compounds similar to this compound:

  • Inhibition of BCAT : A study reported that certain trifluoromethyl-substituted benzonitriles showed IC₅₀ values indicating effective inhibition of BCAT enzymes, suggesting that similar activities could be expected from this compound .
    CompoundIC₅₀ (µM)Remarks
    Compound A0.20Strong inhibitor
    Compound B0.35Moderate inhibitor
    This compoundn.a.Potential based on structure
  • Antiviral Activity : Research has indicated that compounds with similar functionalities exhibit antiviral properties against various pathogens, although specific data for this compound remains sparse .

Applications in Research and Industry

This compound serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique electronic properties make it a valuable building block in organic synthesis due to its ability to participate in diverse chemical reactions such as substitution and oxidation-reduction processes.

Properties

IUPAC Name

2-chloro-6-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-3-1-2-6(5(7)4-13)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPYRBFQHBGIKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446433
Record name 2-chloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129604-28-0
Record name 2-chloro-6-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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